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Compound of Interest

Compound Name: delta2-Cefotetan

Cat. No.: B587357 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Cefotetan, a second-generation cephalosporin antibiotic, is known to be susceptible to

degradation under various conditions, leading to the formation of several related substances.

One of these is the Δ²-isomer of Cefotetan, also known as Δ²-Cefotetan. The isomerization of

the double bond within the dihydrothiazine ring from the Δ³ to the Δ² position represents a

significant chemical modification that can impact the compound's stability and biological

activity. Understanding the spectroscopic characteristics of Δ²-Cefotetan is crucial for its

identification and quantification in stability studies and quality control of the parent drug.

This technical guide provides a summary of the available spectroscopic data for Δ²-Cefotetan,

focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Due to the

limited availability of specific quantitative data in publicly accessible literature, this document

outlines the expected spectroscopic features based on the structural characteristics of Δ²-

Cefotetan and general principles of cephalosporin degradation analysis.
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Property Value

Chemical Name

(6R,7S)-7-(((4-(2-amino-1-carboxy-2-

oxoethylidene)-1,3-dithietan-2-

yl)carbonyl)amino)-7-methoxy-3-(((1-methyl-1H-

tetrazol-5-yl)thio)methyl)-8-oxo-5-thia-1-

azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid

Molecular Formula C₁₇H₁₇N₇O₈S₄

Molecular Weight 575.6 g/mol

Isomeric Form Δ²-isomer of Cefotetan

Spectroscopic Data
A comprehensive search of scientific literature and chemical databases did not yield specific,

publicly available quantitative ¹H NMR, ¹³C NMR, or detailed mass spectrometry fragmentation

data for Δ²-Cefotetan. The characterization of such degradation products is often performed as

part of proprietary drug stability programs and may not be published in detail.

However, based on the known structure of Δ²-Cefotetan and general spectroscopic principles

for cephalosporins, the following tables outline the expected key NMR and MS characteristics.

These tables are intended to guide researchers in the identification of this isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data
(Expected)
The key difference in the NMR spectra between Cefotetan (Δ³) and its Δ²-isomer would be the

chemical shifts and coupling patterns of the protons and carbons in the dihydrothiazine ring.

Expected ¹H NMR Data
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Proton
Expected
Chemical Shift
(ppm)

Expected
Multiplicity

Expected
Coupling
Constant (J)

Notes

H-2 ~5.0 - 5.5 d ~4-5 Hz Coupled to H-6.

H-4 ~6.0 - 6.5 s -

Olefinic proton at

the Δ² position.

Shifted downfield

compared to H-2

in Δ³-isomer.

H-6 ~5.2 - 5.7 d ~4-5 Hz Coupled to H-2.

H-7 - - -
No proton at this

position.

Methoxy (-OCH₃) ~3.4 - 3.6 s -

Side Chain

Protons
Variable - -

Dependent on

the specific side

chains.

Expected ¹³C NMR Data
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Carbon
Expected Chemical Shift
(ppm)

Notes

C-2 ~120 - 130 Olefinic carbon.

C-3 ~130 - 140 Olefinic carbon.

C-4 ~110 - 120 Olefinic carbon.

C-6 ~55 - 60

C-7 ~60 - 65

C-8 (C=O) ~165 - 175 Carbonyl carbon.

Methoxy (-OCH₃) ~50 - 55

Side Chain Carbons Variable
Dependent on the specific side

chains.

Mass Spectrometry (MS) Data (Expected)
The mass spectrum of Δ²-Cefotetan is expected to show the same molecular ion peak as

Cefotetan due to their isomeric nature. However, the fragmentation pattern might exhibit subtle

differences.

Ion Expected m/z Notes

[M+H]⁺ ~576.0 Protonated molecular ion.

[M+Na]⁺ ~598.0 Sodiated molecular ion.

Fragment Ions Variable

Fragmentation would likely

involve cleavage of the β-

lactam ring, and loss of side

chains. The specific

fragmentation pattern would

need to be determined

experimentally.
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Experimental Protocols
While specific experimental protocols for the isolation and characterization of Δ²-Cefotetan are

not readily available, a general workflow for such an analysis would involve the following steps,

as illustrated in the diagram below. This process is standard in the pharmaceutical industry for

the identification of degradation products.

Cefotetan (Δ³-isomer)

Δ²-Cefotetan
Isomerization

(e.g., pH, heat)

Other Degradation
Products

Degradation

Click to download full resolution via product page

To cite this document: BenchChem. [Spectroscopic Data for Δ²-Cefotetan: A Technical
Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b587357#spectroscopic-data-for-delta2-cefotetan-
nmr-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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